2-(4-Chloro-2-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone, AldrichCPR
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Overview
Description
2-(4-Chloro-2-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone is a synthetic organic compound. It is characterized by the presence of a chlorinated phenoxy group and a dihydroxyphenyl group attached to an ethanone backbone. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone typically involves the reaction of 4-chloro-2-methylphenol with 2,4-dihydroxyacetophenone under specific conditions. The reaction may require a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the phenoxy linkage. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone is used in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition or receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
- 2-(4-Methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone
- 2-(4-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
Uniqueness
2-(4-Chloro-2-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone is unique due to the presence of both a chlorinated phenoxy group and a dihydroxyphenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-9-6-10(16)2-5-15(9)20-8-14(19)12-4-3-11(17)7-13(12)18/h2-7,17-18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQJJYYBSDOFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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